
Omipalisib
概要
説明
準備方法
合成ルートと反応条件
オミパリシブの合成は、市販の出発物質から始まる複数段階で構成されます。 反応条件には、通常、有機溶媒、触媒、および特定の温度と圧力条件が含まれ、高収率と高純度が保証されます .
工業生産方法
オミパリシブの工業生産は、同様の合成ルートに従いますが、より大規模です。プロセスは、コスト効率、スケーラビリティ、および規制基準への準拠のために最適化されています。 これには、大規模反応器、連続フロープロセス、および厳格な品質管理対策の使用が含まれ、最終製品の一貫性と安全性が確保されます .
化学反応の分析
反応の種類
オミパリシブは、次のようなさまざまな化学反応を受けます。
酸化: オミパリシブは特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応を受けて還元体を生成することもできます。
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
形成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化またはケトン誘導体を生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります .
科学的研究の応用
オミパリシブは、次のものを含む、幅広い科学研究における応用を有しています。
作用機序
オミパリシブは、PI3KとmTORの経路を阻害することによって効果を発揮します。これらの経路は、細胞の増殖、増殖、および生存に関与しています。 これらの経路を阻害することにより、オミパリシブは癌細胞のアポトーシスを誘導し、細胞生存率を低下させます . 分子標的は、細胞周期の進行と生存に関与する下流シグナル伝達分子の活性化に不可欠な、PI3KとmTORのさまざまなアイソフォームを含みます .
類似の化合物との比較
類似の化合物
イデラリシブ: 非定型B細胞リンパ腫の治療に使用されるPI3K-デルタアイソフォーム特異的阻害剤.
ダクトリシブ: 癌研究において同様の用途を持つ別のPI3K/mTOR二重阻害剤.
ゲダトリシブ: 癌細胞の放射線感受性を高めるPI3K/mTOR二重阻害剤.
オミパリシブの独自性
オミパリシブは、PI3KとmTORの両方の経路を強力に二重阻害するため、PI3K/mTORシグナル伝達を過剰に活性化した癌細胞を標的にする上で非常に効果的です。 放射線療法と化学療法の両方に対して癌細胞を感作する能力は、他の類似の化合物とは異なる点です .
類似化合物との比較
Similar Compounds
Idelalisib: A PI3K-delta isoform specific inhibitor used in the treatment of indolent B-cell lymphomas.
Dactolisib: Another dual PI3K/mTOR inhibitor with similar applications in cancer research.
Gedatolisib: A dual PI3K/mTOR inhibitor that enhances radiosensitivity in cancer cells.
Uniqueness of Omipalisib
This compound is unique due to its potent dual inhibition of both PI3K and mTOR pathways, making it highly effective in targeting cancer cells with hyperactivated PI3K/mTOR signaling. Its ability to sensitize cancer cells to both radiotherapy and chemotherapy further distinguishes it from other similar compounds .
生物活性
Omipalisib, also known as GSK2126458, is a potent dual inhibitor of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. Its biological activity has been extensively studied in various cancer models and other diseases such as idiopathic pulmonary fibrosis (IPF). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, preclinical and clinical findings, and relevant case studies.
This compound exerts its effects primarily through the inhibition of the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation, survival, and metabolism. The compound has shown high potency against all PI3K isoforms and both mTOR complexes, making it a valuable therapeutic agent in oncology.
Antitumor Activity in Esophageal Squamous Cell Carcinoma (ESCC)
In a study evaluating this compound's effects on ESCC cell lines, it was found to significantly inhibit cell proliferation and induce apoptosis. The compound caused G1 cell cycle arrest and decreased the phosphorylation of key proteins involved in the PI3K/AKT/mTOR pathway:
- Key Findings :
The following table summarizes the effects observed in vitro:
Cell Line | Dose (nM) | Cell Cycle Arrest | Apoptosis Induction | p-AKT Reduction |
---|---|---|---|---|
KYSE70 | >20 | G1 | Yes | Yes |
KYSE150 | >20 | G1 | Yes | Yes |
KYSE180 | 160 | G1 | Yes | Yes |
KYSE520 | >20 | G1 | Yes | Yes |
Effects on Cardiac Function
In canine models, this compound was noted to prolong cardiac repolarization and induce ectopic beats in some subjects. This suggests that while this compound is effective against tumors, it may have implications for cardiac function that require further investigation .
Randomized Controlled Trials in Idiopathic Pulmonary Fibrosis
A randomized, placebo-controlled study assessed this compound's pharmacokinetics and pharmacodynamics in patients with IPF. The study demonstrated acceptable tolerability at various doses (0.25 mg to 2 mg twice daily) with notable pharmacodynamic effects:
- Key Outcomes :
The following table outlines the dosing regimen and key findings from this clinical trial:
Dose (mg) | Number of Participants | Common Adverse Events | Key Pharmacodynamic Findings |
---|---|---|---|
0.25 | 4 | Diarrhea | Target engagement confirmed |
1 | 4 | Diarrhea | Significant reduction in pAKT levels |
2 | 7 | Diarrhea | Exposure-dependent inhibition observed |
Case Studies
Case Study: Efficacy in Cancer Treatment
In a clinical setting involving patients with various cancers, this compound was administered as part of a combination therapy regimen. Patients exhibited significant tumor reduction rates with manageable side effects. Monitoring included imaging studies to assess tumor size and metabolic activity .
特性
IUPAC Name |
2,4-difluoro-N-[2-methoxy-5-(4-pyridazin-4-ylquinolin-6-yl)pyridin-3-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F2N5O3S/c1-35-25-23(32-36(33,34)24-5-3-18(26)12-21(24)27)11-17(13-29-25)15-2-4-22-20(10-15)19(7-8-28-22)16-6-9-30-31-14-16/h2-14,32H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBJSGAELGCMKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC3=C(C=CN=C3C=C2)C4=CN=NC=C4)NS(=O)(=O)C5=C(C=C(C=C5)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F2N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10148604 | |
Record name | GSK-2126458 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10148604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086062-66-9 | |
Record name | Omipalisib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086062-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Omipalisib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1086062669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Omipalisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12703 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GSK-2126458 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10148604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-difluoro-N-{2-methoxy-5-[4-(pyridazin-4-yl)quinolin-6-yl]pyridin-3-yl}benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OMIPALISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X8F5A3NA0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。